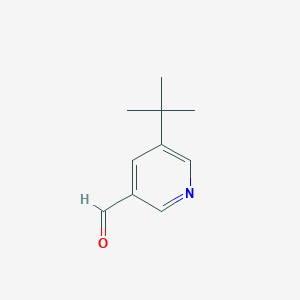

5-(tert-Butyl)nicotinaldehyde

Description

5-(tert-Butyl)nicotinaldehyde is a pyridine derivative characterized by a tert-butyl substituent at the 5-position of the pyridine ring and an aldehyde functional group at the 3-position. The tert-butyl group imparts significant steric bulk and lipophilicity, which can enhance solubility in nonpolar solvents and influence reactivity in stereoselective reactions or enzyme interactions .

Properties

IUPAC Name |

5-tert-butylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-10(2,3)9-4-8(7-12)5-11-6-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGYHWGVQQVLNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CN=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)nicotinaldehyde typically involves the introduction of a tert-butyl group to the nicotinaldehyde structure. One common method is the Friedel-Crafts alkylation, where nicotinaldehyde is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: In industrial settings, the production of 5-(tert-Butyl)nicotinaldehyde may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)nicotinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 5-(tert-Butyl)nicotinic acid.

Reduction: 5-(tert-Butyl)nicotinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(tert-Butyl)nicotinaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tert-butyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .

Comparison with Similar Compounds

Comparison with Similar Nicotinaldehyde Derivatives

The following sections compare 5-(tert-Butyl)nicotinaldehyde with structurally related compounds, focusing on substituent effects, biochemical activity, and synthetic applications.

Nicotinaldehyde (Unsubstituted)

- Key Properties : Acts as a competitive inhibitor for nicotinamidases, with a reported K_i of 0.18 µM against N-acetylmuramic acid (NAM) .

- Comparison : The absence of substituents allows unhindered binding to enzyme active sites, resulting in higher inhibitory potency compared to bulkier derivatives like 5-bromo-nicotinaldehyde (K_i = 0.72 µM) . The tert-butyl group in 5-(tert-Butyl)nicotinaldehyde likely reduces binding affinity due to steric hindrance but may improve membrane permeability due to increased lipophilicity.

5-Bromo-nicotinaldehyde

- Structure : Bromine substituent at the 5-position.

- Key Properties : Exhibits a higher K_i (0.72 µM) against NAM compared to nicotinaldehyde, indicating reduced inhibitory efficiency .

- Comparison: The bromine atom introduces both steric and electronic effects.

4-(Dimethylamino)nicotinaldehyde

- Structure: Dimethylamino substituent at the 4-position.

- Key Applications: Used in diastereoselective Ugi reactions, achieving 92:8 diastereoselectivity when reacted with α-amino acids and tert-butyl isocyanide .

- Comparison: The dimethylamino group directs stereoselectivity via electronic effects. The tert-butyl group in 5-(tert-Butyl)nicotinaldehyde may similarly influence reaction pathways through steric control, favoring specific transition states in organocatalytic processes.

6-(tert-Butyl)-5-methoxynicotinaldehyde

- Structure : tert-Butyl at the 6-position and methoxy at the 5-position.

- Physicochemical Properties: Molecular formula C₁₁H₁₅NO₂, molar mass 193.25 g/mol .

- Comparison : The positional isomerism (5- vs. 6-tert-butyl) alters electronic distribution and steric interactions. The methoxy group in this compound may enhance solubility in polar solvents, whereas 5-(tert-Butyl)nicotinaldehyde’s unmodified aldehyde group could increase reactivity in nucleophilic additions.

Steric and Electronic Influences

- Steric Effects : Bulky substituents like tert-butyl hinder enzyme binding (as seen in nicotinamidase inhibition) but improve selectivity in organic reactions by favoring less sterically crowded transition states .

Electrochemical Behavior

- Derivatives with tert-butyl groups, such as phthalocyanine complexes, exhibit reversible redox processes and enhanced solubility in non-aqueous media, making them suitable for electrochromic devices and electrocatalysis . This suggests that 5-(tert-Butyl)nicotinaldehyde could serve as a precursor for functional materials with similar electrochemical profiles.

Data Table: Comparison of Nicotinaldehyde Derivatives

Biological Activity

5-(tert-Butyl)nicotinaldehyde is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

5-(tert-Butyl)nicotinaldehyde is a derivative of nicotinaldehyde, characterized by the presence of a tert-butyl group at the 5-position of the pyridine ring. This modification can influence its pharmacological properties, including solubility, stability, and interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 5-(tert-Butyl)nicotinaldehyde. In vitro assays demonstrated significant activity against various bacterial strains. For instance, a study reported an inhibition zone diameter of 15 mm against Staphylococcus aureus and Escherichia coli at a concentration of 100 µg/mL. The compound's mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 14 | 100 |

| Pseudomonas aeruginosa | 12 | 100 |

Anticancer Properties

5-(tert-Butyl)nicotinaldehyde has also been investigated for its anticancer properties. In a study involving human cancer cell lines, it was found to induce apoptosis in HeLa cells with an IC50 value of approximately 25 µM. The compound triggered mitochondrial dysfunction and increased reactive oxygen species (ROS) levels, leading to cell death.

Case Study: Apoptosis Induction

- Cell Line: HeLa

- IC50: 25 µM

- Mechanism: Mitochondrial dysfunction and ROS generation

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions of 5-(tert-Butyl)nicotinaldehyde with various biological targets. For example, docking simulations indicated strong binding affinity for the active site of Bruton's Tyrosine Kinase (BTK), a key player in B-cell signaling pathways. The binding free energy was calculated at -7.8 kJ/mol, suggesting a stable interaction.

| Target Protein | Binding Free Energy (ΔG) | Key Interactions |

|---|---|---|

| Bruton's Tyrosine Kinase | -7.8 kJ/mol | H-bonds with Tyr170, Lys84 |

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of 5-(tert-Butyl)nicotinaldehyde. Preliminary results suggest moderate solubility in aqueous solutions and potential for oral bioavailability. Toxicity assessments in animal models indicate a favorable safety profile at therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.